(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine

Medicinal Chemistry ADME Physicochemical Properties

Standard 3,4-dimethoxybenzylamine analogs lack the critical ortho-CF3 group required for position-dependent metabolic stability studies. This compound solves that gap. - **Ortho-CF3 for Metabolic Stability**: Directly probe the impact of ortho vs. para substitution on microsomal clearance in your benzyl-containing series. - **Dual Electronic Environment**: Simultaneous electron-donating (OMe) and electron-withdrawing (CF3) groups create a unique electrostatic surface for selective target engagement. - **Ready-to-Use Building Block**: Primary amine enables immediate amide coupling, sulfonamide formation, or reductive amination, reducing synthetic steps.

Molecular Formula C10H12F3NO2
Molecular Weight 235.20 g/mol
Cat. No. B13008164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine
Molecular FormulaC10H12F3NO2
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN)C(F)(F)F)OC
InChIInChI=1S/C10H12F3NO2/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-4H,5,14H2,1-2H3
InChIKeyJYFPTNZEXBIFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine


(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine is a multi-substituted benzylamine derivative (molecular formula C10H12F3NO2, molecular weight 235.20 g/mol) . It is a research chemical primarily utilized as a synthetic intermediate and is characterized by the simultaneous presence of two electron-donating methoxy groups and an electron-withdrawing trifluoromethyl (CF3) group on the phenyl ring . The compound is typically supplied with a certified purity of 95–97% .

Synthetic intermediate: multi-substituted benzylamine building block for library synthesis
Supplied purity: 95–97% certified, suitable for research-scale coupling reactions
Ortho-CF3 motif: supports studies of position-dependent electronic and steric effects

Procurement Risk for (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine


The specific substitution pattern of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine—featuring a trifluoromethyl group ortho to the methanamine—creates a unique electronic and steric environment that is fundamentally different from common, commercially available benzylamine analogs such as 3,4-dimethoxybenzylamine or 4-(trifluoromethyl)benzylamine [1]. In medicinal chemistry, the position of a CF3 group on an aromatic ring is a critical determinant of its effect on microsomal clearance and target binding, with ortho-substitution often leading to dramatically different metabolic outcomes compared to para-substitution [2]. Consequently, substituting this compound with an isomer or a non-fluorinated analog would result in a functionally distinct molecule, invalidating structure-activity relationship (SAR) data and jeopardizing the integrity of a chemical series.

Target Compound
2-CF3, 3,4-di-OMe benzylamine (ortho-CF3)
Unique electronic and steric environment
Common Substitute
3,4-Dimethoxybenzylamine (non-fluorinated)
Lacks CF3; different lipophilicity and metabolic profile may invalidate SAR
Target Compound
Ortho-CF3 substitution pattern
Position-dependent microsomal clearance profile
Regioisomer Alternative
4-(Trifluoromethyl)benzylamine (para-CF3)
Para-substitution can lower clearance; ortho may increase it—functional mismatch

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine vs. Structural Analogs


Enhanced Lipophilicity from Ortho-CF3 Substitution

The introduction of a trifluoromethyl group is a well-established strategy to increase the lipophilicity of drug candidates, which in turn modulates membrane permeability and metabolic stability [1]. The ortho positioning of the CF3 group on the target compound is projected to provide a distinct lipophilic profile compared to the non-fluorinated parent compound, 3,4-dimethoxybenzylamine, directly impacting its in silico ADME predictions and its behavior in biological assays [1].

Enhanced Lipophilicity
Class-level inference
Ortho-CF3 is predicted to increase LogP vs. non-fluorinated 3,4-dimethoxybenzylamine.
Supports membrane-permeability screening studies.
Exact cLogP difference for this pair is unavailable; context-dependent.
Medicinal Chemistry ADME Physicochemical Properties

Differential Metabolic Stability via Trifluoromethylation

A large-scale systematic analysis by Pfizer of over 220,000 compounds found that the effect of aromatic trifluoromethyl substitution on human liver microsomal clearance is highly position-dependent [1]. The study demonstrated that while para-substitution can lower clearance, ortho- and meta-substitution can dramatically increase it. This evidence underscores that the ortho-CF3 group on (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine will confer a distinctly different metabolic profile compared to its para-substituted regioisomer, 4-(trifluoromethyl)benzylamine.

Metabolic Stability
Class-level inference
Systematic analysis shows ortho-CF3 can dramatically increase microsomal clearance vs. para-CF3.
Reported metabolic profile context; compound not interchangeable with para isomer.
Based on large-scale HLM study; compound-specific data not available.
Drug Metabolism Pharmacokinetics Microsomal Clearance

Electronic Structure Modification by Ortho-CF3

The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electrostatic potential of the aromatic ring, influencing pi-pi stacking interactions with biological targets [1]. Its ortho position relative to the reactive methanamine group is expected to exert both an inductive and steric influence on the amine's basicity (pKa) and nucleophilicity, making it chemically distinct from isomers like 3-(trifluoromethyl)benzylamine. The additional presence of two methoxy groups further tunes this electronic surface.

Electronic Structure
Class-level inference
Ortho-CF3 alters electrostatic potential, amine basicity, and nucleophilicity vs. meta-CF3 or non-fluorinated analogs.
Reactivity profile requires experimental validation for each coupling method.
No pKa or electrostatic potential data available for this compound.
Computational Chemistry Reactivity SAR

Fluorescence Derivatization vs. Non-Fluorinated Analog

The non-fluorinated analog, 3,4-dimethoxybenzylamine, is a well-established, highly sensitive pre-column fluorescence derivatization reagent for serotonin determination by HPLC, reacting selectively with 5-hydroxyindoles [1]. While this validates the 3,4-dimethoxyphenyl scaffold for this application, the target compound's additional ortho-CF3 group introduces a strong electron-withdrawing modifier that is predicted to alter the fluorescence properties (e.g., wavelength maxima, quantum yield) of the resulting derivatives. This could offer an analyst a spectrally distinct option for multiplexed or interference-prone assays.

Fluorescence Derivatization
Class-level inference
Non-fluorinated analog 3,4-dimethoxybenzylamine is a validated reagent for serotonin HPLC assay; CF3 group may alter fluorescence properties.
May support exploratory analytical method development.
Analytical utility unvalidated; treat as differentiated exploratory tool.
Analytical Chemistry Fluorescence Derivatization Serotonin Assay

Application Scenarios for (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine


Medicinal Chemistry: PK Optimization in Lead Series

The compound is an ideal choice for a medicinal chemistry team executing a structure-activity relationship (SAR) study on a benzyl-containing series. The ortho-CF3 group is strategically employed to specifically investigate the impact of position-dependent electron withdrawal on metabolic stability, as established by systematic analyses showing ortho-substitution dramatically alters microsomal clearance relative to para-substitution [1]. This allows for a controlled, hypothesis-driven chemical modification rather than a random analoging approach.

Chemical Biology: Selective Probe Design

The unique combination of electron-donating methoxy and electron-withdrawing CF3 groups creates a distinct electrostatic surface that can be exploited to engineer probe molecules with enhanced selectivity for target proteins that have differentiated hydrophobic binding pockets. The class-level inference of increased lipophilicity from the CF3 group suggests this scaffold could improve cell permeability without the addition of large alkyl groups, a critical factor for intracellular target engagement [1].

Process Chemistry: Late-Stage Functionalization Scaffold

As a primary amine, this building block is ready for immediate use in a wide range of reliable chemical transformations, including amide coupling, sulfonamide formation, and reductive amination. Its procurement as a single, well-characterized intermediate (95-97% purity) simplifies the supply chain for a complex synthesis, avoiding the need to build this multi-substituted pattern from scratch and reducing synthetic steps, provided the unique electronic and steric environment of the ortho-CF3 group is accounted for in reaction planning.

Analytical Method Development: Spectrally-Resolved Derivatization

Although its analytical utility is unvalidated, laboratories seeking to create a panel of fluorescence derivatization reagents with varying spectral properties could procure this compound for comparison with the known reagent 3,4-dimethoxybenzylamine [1]. The electron-withdrawing CF3 group is expected to shift fluorescence emission, potentially allowing for new analytical methods to be developed where spectral interference prevents the use of the standard, non-fluorinated reagent.

Application
Selection Property
Validation Focus
Medicinal Chemistry: PK Optimization
Ortho-CF3 substitution pattern
Position-dependent metabolic stability review
Chemical Biology: Selective Probe Design
Distinct electrostatic surface (OMe + CF3)
Intracellular target-engagement assay context
Process Chemistry: Late-Stage Scaffold
Primary amine, 95–97% purity
Reactivity profiling for amide coupling and reductive amination
Analytical Development: Derivatization Reagent
CF3-modified fluorophore scaffold
Exploratory spectral comparison with non-fluorinated reagent
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